molecular formula C18H24N4O3 B12166817 4,6-dimethyl-2-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide

4,6-dimethyl-2-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B12166817
M. Wt: 344.4 g/mol
InChI Key: DDJATNZCPGHJAY-UHFFFAOYSA-N
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Description

4,6-dimethyl-2-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features a variety of functional groups, including a pyrazole ring, a tetrahydrofuran ring, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-2-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic synthesis. The process may include:

    Formation of the Pyrazole Ring: Starting with appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.

    Synthesis of the Tetrahydrofuran Ring: This can be achieved through cyclization of 1,4-diols or other suitable precursors.

    Construction of the Dihydropyridine Ring: The Hantzsch dihydropyridine synthesis is a common method, involving the condensation of aldehydes, β-ketoesters, and ammonia or ammonium salts.

    Coupling Reactions: The final step involves coupling the different ring systems together, often using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The pyrazole and tetrahydrofuran rings can undergo various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Pyridine derivatives.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted pyrazole and tetrahydrofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may be used to study enzyme interactions, receptor binding, and other biochemical processes due to its diverse functional groups.

Medicine

Medicinally, the compound could be investigated for its potential therapeutic effects. The presence of multiple rings and functional groups suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, the compound might be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide: Lacks the pyrazole and tetrahydrofuran rings.

    N-[2-(1H-pyrazol-1-yl)ethyl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide: Lacks the dimethyl groups.

Uniqueness

The uniqueness of 4,6-dimethyl-2-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide lies in its combination of multiple ring systems and functional groups, which confer a wide range of chemical reactivity and potential biological activity. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H24N4O3

Molecular Weight

344.4 g/mol

IUPAC Name

4,6-dimethyl-2-oxo-1-(oxolan-2-ylmethyl)-N-(2-pyrazol-1-ylethyl)pyridine-3-carboxamide

InChI

InChI=1S/C18H24N4O3/c1-13-11-14(2)22(12-15-5-3-10-25-15)18(24)16(13)17(23)19-7-9-21-8-4-6-20-21/h4,6,8,11,15H,3,5,7,9-10,12H2,1-2H3,(H,19,23)

InChI Key

DDJATNZCPGHJAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2CCCO2)C(=O)NCCN3C=CC=N3)C

Origin of Product

United States

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